molecular formula C19H16N4O4S B2867820 N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-70-2

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2867820
CAS No.: 941947-70-2
M. Wt: 396.42
InChI Key: YMIAXVVLRYIBSQ-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative . Pyridines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties . The compound has a molecular formula of C19H16N4O4S and a molecular weight of 396.42.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is found in various man-made compounds such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites . The compound has a molecular formula of C19H16N4O4S.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively .

Scientific Research Applications

Antituberculosis Activity

A series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their antituberculosis activity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, with certain compounds showing significant inhibition of MTB DNA gyrase and Mycobacterium smegmatis GyrB ATPase activity. Notably, these compounds were also evaluated for their cytotoxicity, with the most promising compound showing activity against all tests and not being cytotoxic at the evaluated concentration (Jeankumar et al., 2013).

Antibacterial Agents

Novel analogs of benzothiazolyl substituted pyrazol-5-ones were designed, synthesized, and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian Vero cell line, indicating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

VEGF Receptor-2 Inhibition

Substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives was synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and significant 5-lipoxygenase inhibition, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(21-9-12-3-5-20-6-4-12)8-14-10-28-19(22-14)23-18(25)13-1-2-15-16(7-13)27-11-26-15/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIAXVVLRYIBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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